molecular formula C26H40 B13937512 1-Hexadecylnaphthalene CAS No. 56388-47-7

1-Hexadecylnaphthalene

Cat. No.: B13937512
CAS No.: 56388-47-7
M. Wt: 352.6 g/mol
InChI Key: IJAFYYIBMJSQLI-UHFFFAOYSA-N
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Description

1-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a hexadecyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadecylnaphthoic acid, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

1-Hexadecylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, enzymes, and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Hexadecylnaphthalene stands out due to its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of ongoing research and development.

Properties

CAS No.

56388-47-7

Molecular Formula

C26H40

Molecular Weight

352.6 g/mol

IUPAC Name

1-hexadecylnaphthalene

InChI

InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-21-18-22-25-20-16-17-23-26(24)25/h16-18,20-23H,2-15,19H2,1H3

InChI Key

IJAFYYIBMJSQLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21

physical_description

Liquid

Origin of Product

United States

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